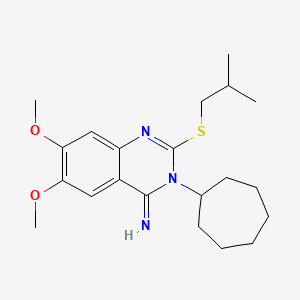

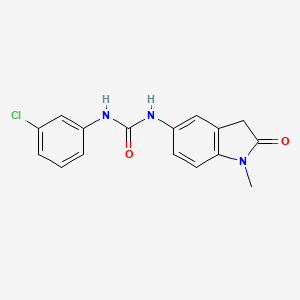

3-Cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized and evaluated for their anticonvulsant activity . This suggests that the synthesis of 3-Cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine could involve similar methods.Physical And Chemical Properties Analysis

This compound has a molecular formula of C21H31N3O2S and a molecular weight of 389.56 g/mol . Other physical and chemical properties were not found in the search results.Scientific Research Applications

Organic Synthesis and Catalysis

The compound is involved in advanced organic synthesis techniques, including palladium-catalyzed oxidative carbonylation reactions, which are crucial for synthesizing various heterocyclic compounds. For instance, the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones demonstrates the versatility of palladium-catalyzed cyclization-alkoxycarbonylation reactions in creating complex molecular structures from simpler precursors. These methodologies are significant for the synthesis of compounds with potential pharmacological activities (Costa et al., 2004).

Medicinal Chemistry

In the realm of medicinal chemistry, the structural motif of quinazolin-4-imine serves as a cornerstone for designing novel therapeutic agents. For example, novel Schiff base derivatives of quinazolin-4(3H)-one have been synthesized, showcasing antibacterial activities against tobacco and tomato bacterial wilts. This synthesis approach, by incorporating aminoethyl moieties to increase the amine bridge of quinazolin-4(3H)-one amine, highlights the potential for developing new antibacterial agents (Xianglong Wang et al., 2014).

Antimalarial Research

Quinazolin-4-imine derivatives also show promise in antimalarial research. The synthesis of alanine-linked hybrid quinazolin-4(3H)-one derivatives, which perturb the malarial reductase activity in the folate pathway, signifies an innovative approach to combating malaria. The optimization and modification of Grimmel's method for incorporating alanine linked sulphonamide in quinazolin-4(3H)-ones offer potent antimalarial entities, demonstrating significant enzyme inhibitory efficacy against both human and Plasmodium falciparum dihydrofolate reductases (Tarosh S. Patel et al., 2017).

Green Chemistry

In green chemistry, the compound's relevance is noted in the development of environmentally friendly synthetic methodologies. For instance, the electrochemical synthesis of quinazolinones from carbon dioxide, utilizing basic ionic liquids as catalysts, represents a sustainable approach to constructing quinazolin-4(3H)-ones, a key intermediate for several drugs. This method underscores the importance of using carbon dioxide as a raw material in organic synthesis, aligning with the principles of green chemistry and sustainability (Y. Patil et al., 2009).

Safety And Hazards

properties

IUPAC Name |

3-cycloheptyl-6,7-dimethoxy-2-(2-methylpropylsulfanyl)quinazolin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2S/c1-14(2)13-27-21-23-17-12-19(26-4)18(25-3)11-16(17)20(22)24(21)15-9-7-5-6-8-10-15/h11-12,14-15,22H,5-10,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTSQNAVHYYDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC2=CC(=C(C=C2C(=N)N1C3CCCCCC3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-cycloheptyl-2-(isobutylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)

![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)

![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)

![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)

![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)